Methyltetrazine-PEG4-Amine

Bioorthogonal Chemistry Click Chemistry Bioconjugation

Methyltetrazine-PEG4-amine HCl salt delivers superior stability vs. unsubstituted tetrazines, with a hydrophilic PEG4 spacer that enhances aqueous solubility and reduces steric hindrance. The methyltetrazine enables ultrafast iEDDA cycloaddition with TCO, while the free amine supports payload conjugation for ADC assembly, PROTAC synthesis, and pretargeted imaging. Choose this linker for precise DAR control and homogeneous bioconjugates. Available in research quantities with ≥98% purity.

Molecular Formula C17H25N5O4
Molecular Weight 363.4 g/mol
Cat. No. B609000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG4-Amine
SynonymsMethyltetrazine-PEG4-amine HCl salt
Molecular FormulaC17H25N5O4
Molecular Weight363.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H25N5O4/c1-14-19-21-17(22-20-14)15-2-4-16(5-3-15)26-13-12-25-11-10-24-9-8-23-7-6-18/h2-5H,6-13,18H2,1H3
InChIKeyJOEAATMYJGXMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methyltetrazine-PEG4-Amine: A Core Heterobifunctional PEG Linker for Ultrafast Bioorthogonal Conjugation and Bioconjugate Procurement


Methyltetrazine-PEG4-amine (CAS: 1802908-05-9) is a heterobifunctional linker featuring a methyltetrazine moiety for bioorthogonal inverse electron-demand Diels-Alder (iEDDA) cycloadditions and a primary amine for further derivatization, bridged by a discrete tetraethylene glycol (PEG4) spacer [1]. The methyl substitution on the tetrazine ring significantly enhances chemical stability relative to unsubstituted tetrazines, while the hydrophilic PEG4 segment confers aqueous solubility and reduces steric hindrance during conjugation . This compound is typically supplied as the HCl salt (MW: 363.4 g/mol) and serves as a critical building block for applications including antibody-drug conjugate (ADC) assembly, PROTAC synthesis, and biomolecule labeling [1].

Why Methyltetrazine-PEG4-Amine Cannot Be Casually Substituted: The Functional Trade-offs in Tetrazine and PEG Linker Selection


Direct substitution of Methyltetrazine-PEG4-amine with alternative tetrazine derivatives or PEG linkers is highly inadvisable without careful evaluation of the resulting kinetic, stability, and solubility penalties. While the broader tetrazine family enables iEDDA ligations, specific substituents (e.g., methyl vs. hydrogen vs. pyridyl) impose a stark trade-off between reaction speed and shelf/physiological stability . Similarly, the PEG linker length (PEG4 vs. PEG2 vs. PEG6) is not arbitrary; it dictates the balance between aqueous solubility, linker flexibility, and the effective radius for conjugation, directly impacting bioconjugation efficiency and construct homogeneity [1]. The following quantitative evidence isolates the precise performance parameters that distinguish this compound and justify its specification in procurement workflows.

Quantitative Differentiation Guide for Methyltetrazine-PEG4-Amine Procurement: Kinetic, Stability, and Linker Benchmarking


Reaction Kinetics: Ultrafast iEDDA Ligation vs. Alternative Bioorthogonal Chemistries

Methyltetrazine-PEG4-amine participates in the tetrazine-trans-cyclooctene (TCO) ligation, a third-generation click reaction. Its second-order rate constant (k₂) for this iEDDA reaction is orders of magnitude faster than the widely used strain-promoted azide-alkyne cycloaddition (SPAAC), enabling rapid bioconjugation at low concentrations . In a 9:1 methanol/water system, the reaction with TCO proceeds with a reported k₂ of 2000 M⁻¹s⁻¹ [1]. This is a class-level inference for methyltetrazine-TCO kinetics, as direct k₂ measurement for this specific compound under identical conditions as comparators is limited; however, the broader methyltetrazine class consistently demonstrates k₂ values ranging from 1,000 to >30,000 M⁻¹s⁻¹ in aqueous buffer .

Bioorthogonal Chemistry Click Chemistry Bioconjugation

Enhanced Chemical Stability: Methyltetrazine Shelf-Life and Physiological Persistence vs. Unsubstituted Tetrazines

The electron-donating methyl group on the tetrazine ring of Methyltetrazine-PEG4-amine confers significantly enhanced stability compared to hydrogen-substituted (unsubstituted) tetrazines. This stabilization is a class-level inference supported by commercial documentation. Unsubstituted tetrazines are known for their lability in aqueous environments, whereas methyltetrazine derivatives demonstrate prolonged half-lives. For example, methyltetrazine conjugates exhibit half-lives exceeding 12 hours under cell culture conditions, in stark contrast to the 2-4 hour half-lives observed for more reactive but less stable pyridyl-substituted tetrazines . The compound is described by vendors as 'one of the most stable tetrazines commercially available' and is supplied as an HCl salt specifically to enhance handling and long-term storage stability at -20°C .

Chemical Stability Bioorthogonal Chemistry Reagent Shelf Life

Optimized PEG4 Spacer: Balancing Aqueous Solubility and Conjugation Efficiency vs. Shorter/Longer PEG Linkers

The tetraethylene glycol (PEG4) spacer in Methyltetrazine-PEG4-amine is a strategic choice that balances aqueous solubility with minimized steric bulk. The PEG4 unit provides a computed Topological Polar Surface Area (TPSA) of 115 Ų and a favorable XLogP3-AA value of -0.7, confirming enhanced hydrophilicity over non-PEGylated analogs [1]. Compared to shorter PEG2 linkers, PEG4 offers greater flexibility and a larger hydration sphere, reducing non-specific binding. Compared to longer PEG6 or PEG12 linkers, PEG4 avoids excessive molecular weight and potential entanglement that can reduce conjugation yields and complicate downstream purification of bioconjugates [2]. The compound is readily soluble in water, DMSO, DMF, and DCM, making it compatible with diverse conjugation protocols .

PEGylation Drug Delivery ADC Linker Design

Heterobifunctional Amine Handle: Versatile Derivatization for ADC and PROTAC Assembly

The primary amine terminus of Methyltetrazine-PEG4-amine serves as a highly versatile functional handle for covalent attachment to payloads or targeting ligands. This enables a modular, two-step assembly strategy where the amine is first conjugated to a carboxylic acid (via NHS ester chemistry), an aldehyde (via reductive amination), or other electrophilic groups, followed by the bioorthogonal iEDDA ligation to a TCO-modified partner . This specific bifunctionality is leveraged for constructing homogeneous antibody-drug conjugates (ADCs) and PROTACs, where precise control over drug-to-antibody ratio (DAR) and linker composition is paramount [1]. Alternative tetrazine linkers lacking the free amine (e.g., azide or alkyne functionalized) require different, often less flexible, orthogonal chemistries.

Antibody-Drug Conjugate PROTAC Bioconjugation

Validated Application Scenarios for Methyltetrazine-PEG4-Amine in Research and Industrial Procurement


High-Efficiency Assembly of Antibody-Drug Conjugates (ADCs) with Homogeneous Drug-to-Antibody Ratio

Methyltetrazine-PEG4-amine is optimally suited for constructing next-generation ADCs. The free amine allows for the initial site-specific attachment of a cytotoxic payload (e.g., via a cleavable linker). The methyltetrazine then enables a second, ultrafast bioorthogonal click reaction with a TCO-functionalized antibody. This modular approach decouples the payload and antibody conjugation steps, allowing for precise control over the drug-to-antibody ratio (DAR) and producing a more homogeneous final ADC product with improved therapeutic index . The PEG4 spacer enhances solubility of the often-hydrophobic payload-linker intermediate, streamlining the manufacturing process.

PROTAC Linker for Ternary Complex Stabilization and Aqueous Solubility

In the synthesis of PROteolysis TArgeting Chimeras (PROTACs), Methyltetrazine-PEG4-amine serves as a strategic linker. The amine can be conjugated to an E3 ubiquitin ligase ligand, while the methyltetrazine is reserved for later-stage conjugation to a target protein ligand (or vice-versa) . The PEG4 spacer contributes a favorable balance of length and flexibility to facilitate the formation of the active ternary complex (E3 ligase-PROTAC-target protein), while its hydrophilicity directly improves the aqueous solubility of the chimeric degrader molecule, a common bottleneck in PROTAC development .

Pretargeted Molecular Imaging and Radionuclide Therapy

The combination of ultrafast iEDDA kinetics and enhanced stability makes Methyltetrazine-PEG4-amine a valuable component in pretargeted imaging strategies. A TCO-modified targeting vector (e.g., an antibody or peptide) can be administered and allowed to accumulate at the target site and clear from circulation over time. Subsequently, a Methyltetrazine-PEG4-amine-derived imaging probe (e.g., bearing a fluorophore or radionuclide chelator) is injected, undergoing rapid and specific in vivo ligation to the pretargeted TCO . This approach minimizes background signal and reduces radiation dose to non-target tissues, significantly improving image contrast in PET/SPECT imaging and therapeutic index in targeted radionuclide therapy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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